molecular formula C19H17N3O5S B2595863 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034401-77-7

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2595863
CAS No.: 2034401-77-7
M. Wt: 399.42
InChI Key: JGEMLVBZVMKFHR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a thieno[2,3-c]pyran scaffold fused with a 3-methyl-1,2,4-oxadiazole moiety and linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group. Its design combines rigidity (from the oxadiazole and fused thiophene-pyran rings) with solubility-enhancing motifs (dihydrodioxine) .

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-10-20-18(27-22-10)16-11-6-7-24-9-15(11)28-19(16)21-17(23)14-8-25-12-4-2-3-5-13(12)26-14/h2-5,14H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEMLVBZVMKFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound consists of a thieno[2,3-c]pyran core fused with a benzo[b][1,4]dioxine moiety and an oxadiazole substituent. This unique structure may contribute to its diverse biological activities.

1. Antioxidant Activity

Research has indicated that derivatives of thieno[2,3-c]pyran compounds exhibit significant antioxidant properties. For instance, studies have shown that these compounds can mitigate oxidative stress in various biological models. The antioxidant activity is often assessed through assays measuring the ability to scavenge free radicals or reduce oxidative damage in cells.

2. Antimicrobial Properties

Compounds related to thieno[2,3-c]pyran have demonstrated antimicrobial effects against various pathogens. For example, certain derivatives have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at specific concentrations (MIC values) .

3. Anticancer Activity

There is emerging evidence suggesting that thieno[2,3-c]pyran derivatives may possess anticancer properties. Studies have reported that these compounds induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Case Study: Antioxidant Effects on Erythrocytes

In a study evaluating the effects of thieno[2,3-c]pyran compounds on erythrocytes exposed to toxic substances like 4-nonylphenol, it was found that certain derivatives significantly reduced alterations in red blood cells compared to controls. This suggests a protective role against oxidative damage .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7a)12 ± 1.03
Compound (7b)0.6 ± 0.16
Compound (7f)28.3 ± 2.04

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of thieno[2,3-c]pyran derivatives demonstrated their effectiveness against multiple strains of bacteria with MIC values ranging from 6.25 µg/mL to higher concentrations depending on the specific compound tested .

The synthesis of this compound typically involves multi-step chemical reactions including the formation of the oxadiazole ring followed by coupling with the thienopyran structure under controlled conditions . The biological activity is believed to be linked to the interaction of these functional groups with cellular targets involved in oxidative stress response and microbial inhibition.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead compound in drug development due to its unique structural features. The presence of the oxadiazole and thieno[2,3-c]pyran moieties may contribute to its biological activity.

Key Findings:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. Research indicates that derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization and triggering cell cycle arrest at the G2/M phase.
  • Antimicrobial Properties : Oxadiazole derivatives often exhibit antimicrobial activity against a range of pathogens. Mechanistically, they may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Materials Science

The unique chemical structure of this compound opens avenues for its application in materials science. Its potential use in developing novel materials with specific properties is noteworthy.

Applications:

  • Polymer Development : The compound could serve as a building block for creating polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may improve material performance under various conditions.

Organic Synthesis

In organic synthesis, this compound can act as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical reactions that can lead to diverse derivatives.

Synthesis Techniques:

  • Amidation Reactions : The formation of the amide bond can be achieved through the reaction of the oxadiazole intermediate with various amines under controlled conditions. This method allows for the introduction of different substituents that can modify biological activity.

Case Studies

Several studies have investigated the biological activities and potential applications of compounds related to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide.

StudyFocusFindings
Antitumor StudiesInvestigated anticancer effectsCompounds induced apoptosis through caspase activation and inhibited tumor cell migration.
Antimicrobial EfficacyEvaluated against Gram-positive and Gram-negative bacteriaDemonstrated significant inhibition of bacterial growth.
Structure-Activity Relationship (SAR)Analyzed impact of substituents on activityHalogenated derivatives showed enhanced potency due to increased lipophilicity.

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of cell wall synthesis
COX InhibitionInhibition of cyclooxygenase enzymes

Structure-Activity Relationship Insights

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Compound StructureKey SubstituentsBiological Activity
N-(3-methyl)Methyl group on oxadiazoleEnhanced anticancer activity
Halogenated variantsFluorine/Chlorine substituentsIncreased enzyme inhibition

Comparison with Similar Compounds

Structural Analogues from Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in share a carboxamide core but differ in substituents (e.g., aryl, cyano, chloro groups). Key comparisons include:

Property Target Compound 3a (Pyrazole Carboxamide) 3d (Fluorophenyl Derivative)
Core Structure Thieno-pyran-oxadiazole Pyrazole-carboxamide Pyrazole-carboxamide
Substituents Methyl-oxadiazole, dihydrodioxine Phenyl, cyano 4-Fluorophenyl, cyano
Melting Point (°C) Not reported 133–135 181–183
Yield (%) Not reported 68 71
Key Functional Groups Oxadiazole (IR: ~1630 cm⁻¹) Cyano (IR: 2230 cm⁻¹) Cyano, fluoro (IR: 2230 cm⁻¹)

The target compound’s oxadiazole group may enhance metabolic stability compared to the cyano group in 3a–3p, which is prone to hydrolysis .

Benzo[b][1,4]dioxine-Linked Compounds ()

describes a compound with a benzo[b][1,4]dioxine acetic acid linked to a phenyl-oxadiazole, while details a triazolyl-thioacetamide derivative.

Property Target Compound Compound Compound
Linker Group Carboxamide Acetic acid ester Thioacetamide
Heterocyclic Core Thieno-pyran 1,2,4-Oxadiazole 1,2,4-Triazole
Bioactivity Clues Potential kinase inhibition Unknown (synthetic focus) Antiparasitic (implied by thiol)
Synthetic Method Not reported Cs₂CO₃-mediated coupling EDCI/HOBt coupling

The carboxamide linker in the target compound may improve binding affinity compared to the ester or thioether linkers in analogues .

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

Compound 1l () shares a fused bicyclic system (tetrahydroimidazo-pyridine) but lacks the oxadiazole or dioxine motifs.

Property Target Compound 1l (Tetrahydroimidazo-pyridine)
Rigidity High (oxadiazole + fused rings) Moderate (single fused ring)
Solubility Enhanced (dihydrodioxine) Low (nitrophenyl, cyano)
Melting Point (°C) Not reported 243–245
Yield (%) Not reported 51

The target compound’s dihydrodioxine group likely improves aqueous solubility compared to 1l, which has hydrophobic nitrophenyl and cyano groups .

Research Findings and Trends

  • Synthetic Yields : Pyrazole carboxamides () and tetrahydroimidazo-pyridines () show moderate yields (50–70%), suggesting the target compound’s synthesis may face similar challenges .
  • Thermal Stability : Higher melting points in fluorophenyl derivatives (e.g., 3d at 181–183°C) correlate with increased halogenated aromaticity, a trait absent in the target compound .
  • Functional Group Impact : Oxadiazoles (target compound) and thioacetamides () offer distinct electronic profiles, influencing pharmacokinetics (e.g., oxadiazoles resist hydrolysis better than thioethers) .

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